molecular formula C16H18N2O2 B3072254 N-(4-Aminophenyl)-2-(4-methylphenoxy)propanamide CAS No. 1016700-84-7

N-(4-Aminophenyl)-2-(4-methylphenoxy)propanamide

Cat. No.: B3072254
CAS No.: 1016700-84-7
M. Wt: 270.33 g/mol
InChI Key: HBPMQPCUXRBTJK-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-2-(4-methylphenoxy)propanamide is a synthetic aromatic amide compound characterized by a propanamide backbone substituted with a 4-aminophenyl group and a 4-methylphenoxy moiety. The presence of the 4-aminophenyl group may confer bioactivity, as similar aromatic amines are known to interact with biological targets such as enzymes or receptors .

Properties

IUPAC Name

N-(4-aminophenyl)-2-(4-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-3-9-15(10-4-11)20-12(2)16(19)18-14-7-5-13(17)6-8-14/h3-10,12H,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPMQPCUXRBTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-2-(4-methylphenoxy)propanamide typically involves the reaction of 4-aminophenol with 4-methylphenol in the presence of a suitable catalyst and solvent. The reaction proceeds through a series of steps including nitration, reduction, and amidation. The specific reaction conditions, such as temperature, pressure, and pH, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the compound. Industrial production also focuses on minimizing waste and optimizing resource utilization.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-2-(4-methylphenoxy)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acids are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl and phenoxy derivatives.

Scientific Research Applications

N-(4-Aminophenyl)-2-(4-methylphenoxy)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-(4-methylphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(4-Aminophenyl)propanamide Derivatives

Compound Name Substituent Variations Molecular Formula Molecular Weight Key Properties/Activities Evidence Source
N-(4-Aminophenyl)-2-(4-methylphenoxy)propanamide 4-methylphenoxy group C₁₆H₁₈N₂O₂ 270.33 g/mol Synthetic intermediate
N-(4-Aminophenyl)-2-(2-chlorophenoxy)propanamide 2-chlorophenoxy group C₁₅H₁₅ClN₂O₂ 290.75 g/mol Potential bioactivity (unverified)
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide 3-chlorophenethyl and 4-isobutylphenyl groups C₁₉H₂₂ClNO 315.84 g/mol Synthetic methodology described
N-(4-{[4-(acetylamino)phenyl]sulfonyl}phenyl)propanamide Sulfonyl and acetylamino groups C₁₇H₁₈N₂O₄S 346.40 g/mol Predicted high thermal stability

Key Observations :

  • Bioactivity: Compounds like N-[4-(acetylamino)phenyl]-2-[(4-aminophenyl)thio]propanamide (CAS 913250-52-9) exhibit antitumor activity, suggesting that sulfur-containing analogues may have superior pharmacological profiles compared to oxygen-based derivatives .

Pharmacological and Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) pKa (Predicted) Solubility Profile
This compound Not reported ~13.27 Likely low aqueous solubility
N-(4-Aminophenyl)propanamide Not reported ~13.27 Moderate in polar solvents
N-[4-(acetylamino)phenyl]-2-[(4-aminophenyl)thio]propanamide Not reported ~13.27 High lipophilicity

Key Findings :

  • pKa Trends : The pKa values (~13.27) across analogues suggest similar ionization behavior, which may influence receptor binding or metabolic stability .
  • Solubility: The 4-methylphenoxy derivative likely requires formulation aids (e.g., cyclodextrins) for drug delivery, whereas sulfur-containing analogues may self-assemble into nanoparticles .

Biological Activity

N-(4-Aminophenyl)-2-(4-methylphenoxy)propanamide is an organic compound with significant potential in biological applications, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H18N2O2
  • CAS Number : 1016700-84-7

The compound features an aminophenyl group and a methylphenoxy group attached to a propanamide backbone, which contributes to its unique chemical properties and biological activities.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against various pathogens. The exact mechanisms are still under investigation, but they could involve disruption of microbial cell membranes or inhibition of essential microbial enzymes.
  • Anticancer Potential : The compound has been explored for its anticancer properties, with studies indicating that it may inhibit cancer cell proliferation. Mechanistic studies suggest interactions with specific molecular targets involved in cancer cell signaling pathways, potentially leading to apoptosis in malignant cells.

The biological effects of this compound are thought to arise from its ability to bind to various molecular targets, including:

  • Enzymes : Inhibition or modulation of enzyme activity related to cancer progression or microbial survival.
  • Receptors : Interaction with cellular receptors that regulate growth and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
N-(4-Aminophenyl)-3-(4-methylphenoxy)propanamideSimilar aminophenyl and methylphenoxy groupsAntimicrobial, potential anticancer effects
N-(4-Aminophenyl)-2-(4-chlorophenoxy)propanamideChlorine substituent instead of methylAntimicrobial, varied anticancer activity
N-(4-Aminophenyl)-2-(4-ethoxyphenoxy)propanamideEthoxy substituentAntimicrobial, potential for drug development

This table illustrates how variations in substituents can influence the biological activity of similar compounds.

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluated the antimicrobial activity of this compound against bacterial strains such as E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as an antimicrobial agent.
  • Cancer Cell Line Study : In vitro studies using cancer cell lines demonstrated that treatment with this compound led to reduced viability and increased apoptosis rates. The study highlighted its potential as a lead compound for developing new anticancer therapies.
  • Mechanistic Insights : Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in cancer pathways. These studies provide insights into how structural modifications could enhance efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Aminophenyl)-2-(4-methylphenoxy)propanamide, and how can reaction conditions be standardized for reproducibility?

  • Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. A typical approach involves reacting 4-aminophenol with 2-(4-methylphenoxy)propanoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Reactions are conducted in anhydrous dichloromethane under reflux (40–50°C) for 6–8 hours . Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients. Yield optimization requires strict control of stoichiometry, solvent dryness, and inert atmospheres to prevent hydrolysis of the acyl chloride .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Key signals include the amide proton (δ ~9.5 ppm, broad singlet) and aromatic protons (δ ~6.5–7.2 ppm). The methylphenoxy group’s methyl resonance appears at δ ~2.3 ppm .
  • Mass Spectrometry (ESI-MS) : Look for the molecular ion peak [M+H]+ at m/z 285.3 (calculated for C16H18N2O2). Fragmentation patterns should align with cleavage at the amide bond .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform). Stability assays should monitor degradation under UV light, varying pH (2–12), and elevated temperatures (25–60°C) using HPLC-UV at 254 nm .

Advanced Research Questions

Q. How does the methylphenoxy substituent influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

  • Methodological Answer : The methylphenoxy group acts as an electron-donating para-director. To study EAS regioselectivity, perform nitration (HNO3/H2SO4) or bromination (Br2/FeBr3) and analyze product ratios via HPLC or GC-MS. Computational modeling (DFT) can predict activation energies for meta vs. para attack, correlating with experimental yields .

Q. What strategies mitigate competing side reactions during functionalization of the aminophenyl group?

  • Methodological Answer : Protect the primary amine using Boc or Fmoc groups before derivatization. For example, Boc-protection (di-tert-butyl dicarbonate in THF) prevents unwanted azo coupling or oxidation. Deprotection with TFA/CH2Cl2 (1:1) restores the amine post-functionalization .

Q. How can researchers resolve contradictory data on the compound’s biological activity across in vitro assays?

  • Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., cell line variability, serum concentration). Standardize protocols:

  • Use isogenic cell lines (e.g., HEK293 vs. HepG2) to assess cytotoxicity (MTT assay).
  • Validate target engagement via SPR (surface plasmon resonance) for binding affinity (KD) to suspected receptors .
  • Replicate results in orthogonal assays (e.g., fluorescence polarization vs. ELISA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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